molecular formula C11H9FN2O B2420593 7-Fluoro-4-(prop-2-en-1-yloxy)quinazoline CAS No. 2166790-77-6

7-Fluoro-4-(prop-2-en-1-yloxy)quinazoline

Cat. No.: B2420593
CAS No.: 2166790-77-6
M. Wt: 204.204
InChI Key: HRDOYYRIZOJEBK-UHFFFAOYSA-N
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Description

7-Fluoro-4-(prop-2-en-1-yloxy)quinazoline is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their significant biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties

Mechanism of Action

While the specific mechanism of action for 7-Fluoro-4-(prop-2-en-1-yloxy)quinazoline is not mentioned in the search results, quinazoline derivatives are known to have potential therapeutic effects in cancer treatment. They are often used in targeted therapy directed at specific molecular pathways .

Future Directions

Quinazoline derivatives, including 7-Fluoro-4-(prop-2-en-1-yloxy)quinazoline, are being designed and synthesized as potential drugs of anticancer potency . The compounds showed potential activity against cancer cell lines which can lead to rational drug designing of the cytotoxic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-4-(prop-2-en-1-yloxy)quinazoline typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro and prop-2-en-1-yloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives.

Comparison with Similar Compounds

Uniqueness: 7-Fluoro-4-(prop-2-en-1-yloxy)quinazoline is unique due to the presence of both a fluoro group and a prop-2-en-1-yloxy group, which enhance its chemical properties and potential applications. These modifications can lead to improved biological activity and specificity compared to other quinazoline derivatives.

Properties

IUPAC Name

7-fluoro-4-prop-2-enoxyquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-2-5-15-11-9-4-3-8(12)6-10(9)13-7-14-11/h2-4,6-7H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDOYYRIZOJEBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=NC=NC2=C1C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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